(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amide linkage, and a thioether moiety
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential as a drug candidate or a building block in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the amide bond and the introduction of the thioether linkage. The reaction conditions often involve the use of coupling reagents such as EDCI or DCC, and bases like triethylamine or DIPEA to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LAH in anhydrous ether at low temperatures.
Deprotection: TFA in DCM at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding amine.
Deprotection: Formation of the free amine.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with its target. The thioether linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(((2-phenylacetamido)methyl)thio)propanoic acid: Lacks the Boc protecting group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid: Lacks the phenylacetamido group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)butanoic acid: Has an additional methylene group in the backbone.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is unique due to the combination of the Boc protecting group, the phenylacetamido moiety, and the thioether linkage. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(23)19-13(15(21)22)10-25-11-18-14(20)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBKUXHWPDGAQA-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCNC(=O)CC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSCNC(=O)CC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855778 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-S-[(2-phenylacetamido)methyl]-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57084-73-8 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-S-[(2-phenylacetamido)methyl]-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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